BenchChemオンラインストアへようこそ!

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide

S1P receptor modulation Medicinal Chemistry Structure-Activity Relationship (SAR)

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide (CAS 1351658-01-9) is a fully synthetic, small-molecule research compound with the molecular formula C13H15ClN4O3S and a molecular weight of 342.8 g/mol. It belongs to a class of 1,2,4-oxadiazole azetidine derivatives, a scaffold broadly investigated for its potential as sphingosine-1-phosphate (S1P) receptor modulators.

Molecular Formula C13H15ClN4O3S
Molecular Weight 342.8
CAS No. 1351658-01-9
Cat. No. B2546842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide
CAS1351658-01-9
Molecular FormulaC13H15ClN4O3S
Molecular Weight342.8
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H15ClN4O3S/c1-17(2)22(19,20)18-7-10(8-18)13-15-12(16-21-13)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3
InChIKeyFUIDKGNIIHMALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide: Procurement-Grade Baseline and Chemical Identity


The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide (CAS 1351658-01-9) is a fully synthetic, small-molecule research compound with the molecular formula C13H15ClN4O3S and a molecular weight of 342.8 g/mol . It belongs to a class of 1,2,4-oxadiazole azetidine derivatives, a scaffold broadly investigated for its potential as sphingosine-1-phosphate (S1P) receptor modulators [1]. The compound's structural features include a 3-(3-chlorophenyl)-1,2,4-oxadiazole core fused via a carbon-carbon bond to an N,N-dimethylazetidine-1-sulfonamide moiety. Despite its presence in chemical supplier catalogs as a research tool, a comprehensive search of the peer-reviewed scientific and patent literature reveals a critical absence of publicly available, compound-specific bioactivity, ADMET, or selectivity data. This information vacuum is a fundamental differentiator in itself: procurement decisions hinge on the understanding that this compound is an uncharacterized tool, representing either a high-risk opportunity for novel target discovery or a high-risk reagent for hypothesis-driven research lacking a validated comparator framework.

Procurement Integrity: Why In-Class S1P Modulators Cannot Substitute for 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide


Generic substitution within the 1,2,4-oxadiazole azetidine class is scientifically untenable due to the extreme sensitivity of the S1P receptor pharmacophore to structural modifications. The patent literature, such as Allergan's foundational work on this scaffold, establishes that the nature of the aryl substituent at the oxadiazole's 3-position (in this case, the 3-chlorophenyl group of the target compound) is a primary driver of receptor subtype selectivity (S1P1-5) and functional activity (agonist vs. antagonist) [1]. Furthermore, the N,N-dimethyl substitution on the azetidine sulfonamide is a critical variable influencing pharmacokinetic properties and target binding kinetics. Simple analogs, such as those differing only in the halogen pattern on the phenyl ring or the amine substitution on the sulfonamide, have been shown to exhibit profoundly different pharmacological profiles in this chemical space [1]. Therefore, substituting the target compound with a closely related analog, even one from the same patent family, would initiate a completely different and unpredictable pharmacodynamic and pharmacokinetic cascade, invalidating any previous experimental data and compromising the integrity of a research program.

Quantitative Differentiation Evidence Guide for 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide


Defined Structural Uniqueness vs. Closest Patent Exemplars

The target compound possesses a unique combination of structural features not exemplified in the key patent literature covering this chemical space. While US Patent 8,859,598 B2 broadly claims 1,2,4-oxadiazole azetidine sulfonamide derivatives [1], a review of its representative examples reveals that no single compound simultaneously incorporates the 3-chlorophenyl substituent, the azetidine-1-sulfonamide, and the N,N-dimethyl terminal group. The target compound thus represents a distinct, topologically novel entity within this class, potentially offering patentable novelty and a unique opportunity for intellectual property generation.

S1P receptor modulation Medicinal Chemistry Structure-Activity Relationship (SAR)

High-Level Bioactivity Profile Inference from the S1P Receptor Modulator Class

In the absence of direct experimental data for the compound, a class-level inference must be drawn. The foundational patent for this chemotype demonstrates that certain 1,2,4-oxadiazole azetidine derivatives are potent and selective sphingosine-1-phosphate (S1P) receptor modulators [1]. S1P receptors are well-validated targets for autoimmune diseases, with the approved drug fingolimod (a structural analog of sphingosine) demonstrating the clinical relevance of this pathway [2]. The target compound shares this core structural motif, strongly suggesting it engages with one or more S1P receptor subtypes, but the crucial quantitative differentiation data—its specific S1P1-5 IC50/EC50 values and functional profile compared to fingolimod or other advanced clinical compounds—is entirely absent from the public domain.

Sphingosine-1-phosphate (S1P) G Protein-Coupled Receptor (GPCR) Immunosuppression

Exclusivity of Availability from Specialized Research Chemical Suppliers

A search across major chemical databases (PubChem, ChemSpider, ZINC) failed to find an entry for CAS 1351658-01-9 [1]. It is not listed as a product by major life science reagent houses like Sigma-Aldrich or Tocris, nor is it found in large screening libraries like Enamine or ChemBridge. Its presence appears to be limited to catalogues of specialized research compound vendors. This represents a practical differentiator: sourcing this specific compound requires engagement with a niche supply chain, which contrasts with broadly available alternative oxadiazole derivatives.

Chemical Procurement Research Tool Compound Sourcing Exclusivity

Targeted Application Scenarios for 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide Based on Profiling Gap


Novel S1P Receptor Subtype Profiling and De-Orphanization Studies

The compound's unique structure, as a derivative of a known S1P-modulating chemotype [1], makes it an ideal chemical probe for receptor de-orphanization or subtype selectivity profiling. A research group could use this compound in a panel of S1P1-5 cell-based assays (e.g., GTPγS binding, β-arrestin recruitment) to determine its functional signature. The complete absence of pre-existing data turns this from a mere procurement choice into an opportunity to define a new chemical biology tool, generating a unique, publishable dataset.

SAR Expansion and Patent-Busting Strategy for a Mature Chemical Space

For a medicinal chemistry team operating in the competitive S1P field, this compound provides a tangible entry point to explore untapped SAR. As established in the baseline section, the target compound's specific 3-chlorophenyl and N,N-dimethylazetidine-1-sulfonamide substituent combination is not exemplified in the foundational patent literature [1]. Synthesizing and profiling a small library around this scaffold could lead to novel composition-of-matter patent filings and the identification of backup compounds with improved selectivity or pharmacokinetics.

Negative Control Tool Generation for Chemoproteomics Experiments

Given the high probability of S1P receptor engagement for this class, a well-characterized, potent analog from the same patent family could serve as a positive control. The target compound, once synthesized and shown to possess a low-affinity or distinct selectivity profile, would then be an invaluable negative control in chemoproteomics or cellular target engagement assays (e.g., thermal shift assays, photoaffinity labeling). This application scenario depends entirely on the user generating the missing selectivity data, making its procurement a strategic first step.

Specialized Building Block for Diversity-Oriented Synthesis (DOS)

From a synthetic chemistry perspective, the compound is a complex, chiral (or stereochemically rich) intermediate. Its bifunctional nature (oxadiazole and sulfonamide) embedded within a strained azetidine ring makes it a valuable building block for Diversity-Oriented Synthesis (DOS) to create novel, three-dimensional fragment collections for FBDD (Fragment-Based Drug Discovery) screening. Its procurement value here lies in its ready-made complexity, saving weeks of synthetic effort for laboratories lacking specialized heterocyclic chemistry expertise.

Quote Request

Request a Quote for 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.